5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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Overview
Description
5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTBP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
MTBP is known to bind to a specific site on the protein, which is involved in protein-protein interactions. This binding can disrupt the interaction between the protein and its binding partners, leading to changes in protein function. The exact mechanism of action of MTBP is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects
MTBP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interaction between two specific proteins involved in cancer cell growth. MTBP has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MTBP has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity for its target protein, making it a useful tool for studying protein-protein interactions. However, one limitation of MTBP is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the use of MTBP in scientific research. One potential application is the development of MTBP-based therapies for cancer. MTBP has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more effective cancer treatments. Another future direction is the use of MTBP as a chemical tool for the study of protein-protein interactions in various biological systems. Further research could also focus on the development of more specific and potent MTBP analogs for use in laboratory experiments.
Synthesis Methods
MTBP can be synthesized using a multi-step process that involves the reaction of 3-trifluoromethylbenzylamine with 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.
Scientific Research Applications
MTBP has shown potential applications in various fields of scientific research. One of the most significant applications of MTBP is its use as a chemical probe for the study of protein-protein interactions. MTBP has been found to bind to a specific site on the protein, and this binding can be used to study the interaction between the protein and its binding partners.
properties
IUPAC Name |
5-methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-8-5-11(18(19)20)16-17(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBCHMGMGMBDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole |
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